Einecs 300-582-9

Description

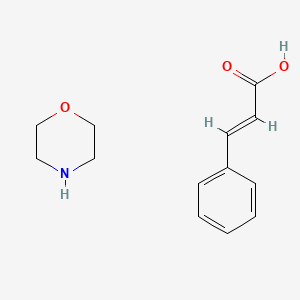

Morpholinium cinnamate (B1238496) is an organic salt formed from the reaction of cinnamic acid, an organic acid, and morpholine (B109124), an organic base. crystalexplorer.netontosight.airsc.orgnih.govcapes.gov.brmolbase.comnih.govnih.govijarsct.co.inresearchgate.netnih.govqut.edu.aunih.govchemsrc.com In this compound, a proton is transferred from the carboxylic acid group of cinnamic acid to the nitrogen atom of the morpholine ring, resulting in the formation of the morpholinium cation and the cinnamate anion. nih.govresearchgate.netnumberanalytics.com The resulting salt has the chemical formula C₁₃H₁₇NO₃. molbase.com

The crystal structure of morpholinium cinnamate has been determined through single-crystal X-ray diffraction. crystalexplorer.netnih.govnih.govqut.edu.au It crystallizes in the triclinic space group P-1. crystalexplorer.netnih.gov The structure is characterized by a one-dimensional ribbon-like arrangement where cations and anions are linked by hydrogen bonds. crystalexplorer.netontosight.ainih.gov Specifically, one of the aminium hydrogen atoms of the morpholinium cation forms a three-center hydrogen bond with the two oxygen atoms of the carboxylate group of the cinnamate anion. crystalexplorer.netontosight.aicapes.gov.brnih.govresearchgate.net The second aminium hydrogen atom forms another hydrogen bond with a carboxylate oxygen atom of an adjacent anion, extending the structure into a chain. crystalexplorer.netontosight.aicapes.gov.brnih.govresearchgate.net These chains are further linked by weaker C-H···O interactions. crystalexplorer.netcapes.gov.br

The scientific understanding of acids and bases has evolved significantly over centuries, providing the foundation for comprehending acid-base adducts.

Early Concepts: Initial theories were based on observable properties. In the late 18th century, Antoine Lavoisier proposed that oxygen was the fundamental component of acids. ijarsct.co.innih.govresearchgate.net This was later superseded in 1838 by Justus von Liebig's concept, which defined acids as hydrogen-containing substances where hydrogen could be replaced by a metal. researchgate.net

The Arrhenius Theory (1884): Svante Arrhenius provided the first modern definition, stating that acids produce hydrogen ions (H⁺) and bases produce hydroxide (B78521) ions (OH⁻) in aqueous solutions. ijarsct.co.innih.govlibretexts.orgwisc.edu This theory, while revolutionary, was limited to aqueous systems. wisc.edu

Brønsted-Lowry Theory (1923): Independently proposed by Johannes Brønsted and Thomas Lowry, this theory offered a more general definition of acids as proton donors and bases as proton acceptors. nih.govlibretexts.orgwisc.edu This broader concept is fundamental to understanding the formation of morpholinium cinnamate, where cinnamic acid donates a proton to morpholine.

Lewis Theory (1923): Gilbert N. Lewis introduced an even more comprehensive theory, defining acids as electron-pair acceptors and bases as electron-pair donors. numberanalytics.comwisc.edusolubilityofthings.comiucr.org The product of a Lewis acid-base reaction is known as a Lewis adduct. numberanalytics.comsolubilityofthings.comiucr.org This theory is crucial for understanding a wide range of chemical interactions, including those in coordination chemistry. solubilityofthings.com The formation of a Lewis adduct involves the creation of a coordinate covalent bond. numberanalytics.com

When an organic acid and an organic base are combined, they can form either a salt or a cocrystal. The distinction lies in the location of the proton.

Salt Formation: In an organic salt, such as morpholinium cinnamate, a complete proton transfer occurs from the acid to the base. acs.org This results in the formation of ions that are held together in the crystal lattice by ionic interactions, supplemented by other non-covalent interactions like hydrogen bonds.

Co-crystal Formation: In a cocrystal, the acidic proton is not fully transferred to the base. acs.org Instead, the acid and base molecules are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. wikipedia.org

The formation of a salt versus a cocrystal is not always predictable and can be influenced by factors such as the pKa difference between the acid and base, the solvent used for crystallization, and the temperature. acs.orgwikipedia.org There exists a "salt-cocrystal continuum" where the extent of proton transfer can be intermediate. acs.org

Several computational methods are employed to understand the intricate network of intermolecular interactions that govern the structure of organic salts like morpholinium cinnamate.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.com It can be used to optimize the geometry of the morpholinium and cinnamate ions and to calculate properties like the HOMO-LUMO energy gap, which provides insights into the chemical reactivity and charge transfer within the molecule. rasayanjournal.co.in

CrystalExplorer and Hirshfeld Surface Analysis: The CrystalExplorer program is a powerful tool for analyzing intermolecular interactions in crystal structures. nih.gov It utilizes Hirshfeld surface analysis to partition the crystal space into regions belonging to each molecule. nih.goviucr.orgresearchgate.netresearchgate.netiucr.org The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, making it possible to visualize and quantify hydrogen bonds and other close contacts. nih.govresearchgate.netiucr.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govrasayanjournal.co.inresearchgate.netresearchgate.netiucr.org

Energy Frameworks: This method, also implemented in CrystalExplorer, provides a visual representation of the energetic landscape of a crystal. crystalexplorer.netnih.govcapes.gov.brrasayanjournal.co.in It calculates the interaction energies between pairs of molecules and displays them as cylinders connecting the molecular centroids, with the cylinder radius being proportional to the interaction strength. crystalexplorer.netrsc.orgcapes.gov.brrasayanjournal.co.in This allows for the visualization of the topology and anisotropy of the crystal packing, highlighting the dominant forces that hold the crystal together. rsc.orgcapes.gov.br For ionic crystals, it is important to represent both the stabilizing (cation-anion) and destabilizing (cation-cation and anion-anion) electrostatic interactions. nih.gov

While the fundamental structure of morpholinium cinnamate is well-characterized, several areas of its chemistry and the broader field of organic salts present opportunities for further research.

Polymorphism and Solvate Formation: A key unanswered question is whether morpholinium cinnamate can exist in different polymorphic forms or form solvates with different solvents. The conditions that favor the formation of the known anhydrous salt over other potential crystalline forms have not been exhaustively studied. acs.org

Tuning Physicochemical Properties: Research into derivatives of cinnamic acid and morpholinium salts is ongoing, with a focus on creating materials with specific properties. ontosight.ainih.govontosight.airesearchgate.netresearchgate.netnih.gov For morpholinium cinnamate, an open question is how modifications to the cinnamate or morpholinium ions could be used to tune properties like solubility, melting point, and mechanical behavior.

Predictive Crystal Engineering: A major goal in crystal engineering is the ability to predict the crystal structure of a compound from its molecular structure. nih.gov For organic salts, predicting whether a salt or a cocrystal will form, and what the resulting hydrogen-bonding network will be, remains a significant challenge. rsc.org The development of more accurate computational models is a key research frontier. mdpi.com

Advanced Structural Analysis: While conventional X-ray diffraction provides a static picture of the crystal structure, techniques like quantum crystallography could offer deeper insights into the electron density distribution and the nature of the chemical bonds in morpholinium cinnamate. iucr.orguw.edu.pl Understanding the dynamics of the ions within the crystal lattice also remains an area for future investigation. iucr.org

Data Tables

Table 1: Crystal Data and Structure Refinement for Morpholinium Cinnamate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₇NO₃ | molbase.com |

| Formula Weight | 235.27 g/mol | crystalexplorer.netnih.gov |

| Crystal System | Triclinic | crystalexplorer.netnih.gov |

| Space Group | P-1 | crystalexplorer.netnih.gov |

| a (Å) | 5.7365 (7) | crystalexplorer.netnih.gov |

| b (Å) | 9.7526 (10) | crystalexplorer.netnih.gov |

| c (Å) | 11.7760 (11) | crystalexplorer.netnih.gov |

| α (°) | 103.270 (8) | crystalexplorer.netnih.gov |

| β (°) | 93.468 (9) | crystalexplorer.netnih.gov |

| γ (°) | 105.493 (10) | crystalexplorer.netnih.gov |

| Volume (ų) | 612.69 (12) | crystalexplorer.netnih.gov |

| Z | 2 | crystalexplorer.netnih.gov |

Table 2: Hydrogen Bond Geometry for Morpholinium Cinnamate (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A | Reference |

|---|---|---|---|---|---|

| N1B—H1B···O13A | 0.92(2) | 2.30(2) | 3.187(2) | 161(2) | crystalexplorer.netnih.gov |

| N1B—H1B···O14A | 0.92(2) | 1.83(2) | 2.664(2) | 150(2) | crystalexplorer.netnih.gov |

| N1B—H2B···O14Aⁱ | 0.92(2) | 1.83(2) | 2.748(2) | 173(2) | crystalexplorer.netnih.gov |

Symmetry code: (i) x+1, y, z

Properties

CAS No. |

93942-31-5 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

morpholine;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C4H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3-6-4-2-5-1/h1-7H,(H,10,11);5H,1-4H2/b7-6+; |

InChI Key |

CQCGPMLCLCRROA-UHDJGPCESA-N |

Isomeric SMILES |

C1COCCN1.C1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

C1COCCN1.C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Elucidation for the Cinnamic Acid Morpholine Compound

Conventional Synthetic Routes for Compound Formation

The formation of compounds from cinnamic acid and morpholine (B109124) can be achieved through several conventional synthetic routes, depending on whether the desired product is the salt or the amide.

Salt Formation (Morpholinium Cinnamate): The most direct route to forming the morpholinium cinnamate (B1238496) salt (C₄H₁₀NO⁺·C₉H₇O₂⁻) is a simple acid-base reaction. This process involves the direct mixing of cinnamic acid and morpholine, often in a suitable solvent. The proton from the carboxylic acid group of cinnamic acid is transferred to the basic nitrogen atom of morpholine, resulting in the formation of an anhydrous salt. researcher.liferesearchgate.net This method is characterized by its simplicity and high atom economy.

Amide Formation (4-Cinnamoylmorpholine): The synthesis of the amide, 4-cinnamoylmorpholine (B96370), requires the formation of a covalent amide bond, which necessitates the activation of the carboxylic acid group of cinnamic acid. Conventional methods typically fall into two categories:

Activation via Acid Halide: A classic approach involves converting cinnamic acid to a more reactive derivative, such as cinnamoyl chloride. This is often achieved by reacting cinnamic acid with an agent like thionyl chloride. The resulting cinnamoyl chloride is then reacted with morpholine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, to yield the final amide product. umpr.ac.idbeilstein-journals.org

Coupling Agent-Mediated Amidation: A widely used method involves the use of coupling agents that facilitate the direct amidation of cinnamic acid with morpholine. These reagents activate the carboxyl group in situ, forming a reactive intermediate that is susceptible to nucleophilic attack by the amine. Common coupling systems include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. mdpi.comanalis.com.my

Coupling Additives: To improve yields and reaction rates, and to suppress side reactions, carbodiimide (B86325) chemistry is often supplemented with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comjst.go.jp

The general procedure for a coupling reaction involves dissolving the cinnamic acid in an appropriate solvent, adding the coupling agent and any additives, followed by the addition of morpholine. analis.com.my

The table below summarizes typical conditions for conventional amidation synthesis.

Table 1: Conventional Amidation Synthesis of Cinnamic Acid Derivatives This table is interactive. You can sort and filter the data.

| Coupling System | Amine | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| DCC / DMAP | Morpholine | Dichloromethane (CH₂Cl₂) | Room Temperature | 61-82% | mdpi.com |

| EDC / HOBt | Biogenic Amines | CH₂Cl₂ / DMF | Room Temperature, Overnight | Satisfactory | jst.go.jp |

| EDC·HCl | p-Anisidine | Anhydrous THF | 60 °C, 150 min | 93.1% | analis.com.my |

Green Chemistry Principles in the Synthesis of the Compound

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of cinnamic acid-morpholine derivatives.

For the formation of morpholinium cinnamate , the reaction itself is inherently green as it is an addition reaction with 100% atom economy, producing no byproducts.

For the synthesis of 4-cinnamoylmorpholine , several green strategies have been explored:

Greener Solvents: Research has focused on replacing conventional volatile organic solvents with more environmentally benign alternatives. One approach involves using water as a solvent, which is made possible by forming a mixed anhydride (B1165640) of the cinnamic acid derivative that can then smoothly convert to the amide at room temperature. beilstein-journals.org

Catalyst Improvement: The development of more efficient and recyclable catalysts is a key area. This includes using diatomite-supported palladium nanoparticles for related syntheses, which can lead to excellent yields in very short reaction times. thepharmajournal.com

Alternative Energy Sources: Microwave irradiation has been utilized to accelerate the synthesis of cinnamic acids from aryl aldehydes and malonic acid, a reaction that can be more advantageous than the traditional Perkin reaction by accommodating a wider range of substrates. thepharmajournal.com

Milder Conditions: Efforts are made to perform reactions under milder conditions, such as ambient temperature and pressure, to reduce energy consumption. thepharmajournal.comresearchgate.net For example, the Heck coupling reaction to produce cinnamic acid esters has been optimized to run in aqueous solutions at room temperature. thepharmajournal.com

Mechanistic Studies of Acid-Base Equilibria and Proton Transfer during Formation

The interaction between cinnamic acid and morpholine is a clear example of acid-base chemistry, leading to the formation of the morpholinium cinnamate salt.

Proton Transfer and Salt Structure: The core of the mechanism is the transfer of a proton (H⁺) from the hydroxyl group of the cinnamic acid's carboxyl function to the lone pair of electrons on the nitrogen atom of the morpholine ring. researcher.liferesearchgate.net This results in the formation of two distinct ions: the morpholin-4-ium cation (C₄H₁₀NO⁺) and the cinnamate anion (C₉H₇O₂⁻). researcher.liferesearchgate.net

Crystallographic studies have provided detailed insights into the solid-state structure of the resulting anhydrous salt. researcher.liferesearchgate.net Key findings include:

In the crystal lattice, the ions are arranged in a specific, repeating pattern stabilized by strong hydrogen bonds.

One of the aminium hydrogen atoms on the morpholinium cation is involved in an asymmetric three-center hydrogen bond with both oxygen atoms of the cinnamate's carboxylate group. researcher.liferesearchgate.net

A second aminium hydrogen forms a more conventional, two-center hydrogen bond with a carboxylate oxygen atom of an adjacent anion. researcher.liferesearchgate.net

This network of N-H···O hydrogen bonds links the cations and anions together, forming a chain structure that extends throughout the crystal. researchgate.net

Computational studies using methods like Density Functional Theory (DFT) can be used to model this process and calculate the energy barrier that a proton must overcome to move from the acid (donor) to the base (acceptor). chalmers.se

Amidation Mechanism: For the synthesis of the amide, the mechanism is a multi-step process initiated by the coupling agent. Using EDC as an example, the proposed mechanism proceeds as follows:

Activation of Carboxylic Acid: The reaction begins with the deprotonation of the carboxylic acid. The carboxylate then attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. analis.com.my

Nucleophilic Attack: The nitrogen atom of morpholine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. analis.com.my

Product Formation: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond of 4-cinnamoylmorpholine and releases an N,N'-disubstituted urea (B33335) byproduct (in the case of DCC) or a water-soluble urea derivative (in the case of EDC). analis.com.my

Solvent Effects on Compound Synthesis and Yield Optimization (from a chemical principles perspective)

The choice of solvent plays a critical role in the synthesis of cinnamic acid-morpholine compounds, influencing reaction rates, yields, and even the reaction pathway.

From a chemical principles perspective, solvents can affect the reaction by:

Solvating Reactants: The ability of a solvent to dissolve the starting materials (cinnamic acid and morpholine) and reagents is fundamental.

Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. For the acid-base reaction, polar solvents facilitate the separation of the resulting ions. For amidation, the polarity of the solvent can influence the stability of the reactive O-acylisourea intermediate.

Participating in the Reaction: Protic solvents (e.g., water, alcohols) can form hydrogen bonds and may compete with the nucleophile (morpholine), potentially reducing the yield of the desired amide. Therefore, aprotic solvents are often preferred for amidation reactions. umpr.ac.id

Studies on the amidation of cinnamic acid have demonstrated the significant impact of the solvent on product yield. For instance, in an optimization study for the synthesis of N-(4-methoxyphenyl)cinnamamide using a carbodiimide reagent, different solvents were tested. analis.com.my

Table 2: Effect of Solvent on Amidation Yield This table is interactive. You can sort and filter the data.

| Carbodiimide | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| DCC | Dichloromethane (DCM) | Room Temp, 30 min | 34.2 | analis.com.my |

| DCC | Tetrahydrofuran (THF) | Room Temp, 30 min | 22.2 | analis.com.my |

| EDC·HCl | Tetrahydrofuran (THF) | 60 °C | 70.0 | analis.com.my |

| EDC·HCl | Dichloromethane (DCM) | 60 °C | 69.5 (reflux) | analis.com.my |

The results indicated that anhydrous Tetrahydrofuran (THF) in combination with EDC·HCl at 60 °C provided the optimal conditions, leading to the highest yield. analis.com.my The selection of N-methylpyrrolidone (NMP) as a solvent has also been noted for its high boiling point and good solvency for reactants in other cinnamic acid synthesis routes. researchgate.net

Catalytic Approaches to Facilitate Compound Formation

Catalysis is central to the efficient synthesis of the amide 4-cinnamoylmorpholine, as the direct reaction between an unactivated carboxylic acid and an amine is generally very slow.

Coupling Agents and Additives: While consumed in the reaction, coupling agents like DCC and EDC can be viewed as facilitators or stoichiometric activators. The true catalysts in these systems are often the additives used in sub-stoichiometric amounts.

4-Dimethylaminopyridine (DMAP): Acts as a highly effective acylation catalyst. It reacts with the O-acylisourea intermediate (or a mixed anhydride) to form a more reactive N-acylpyridinium salt, which is then readily attacked by the amine. mdpi.comnih.gov

1-Hydroxybenzotriazole (HOBt): This additive also reacts with the O-acylisourea intermediate to form an active ester. This strategy is effective at increasing reaction rates and, crucially, suppressing racemization if the acid has a chiral center. It also minimizes the formation of N-acylurea byproducts. jst.go.jp

Triethylamine (Et₃N): Often used as a basic catalyst to facilitate the removal of protons and neutralize any acidic byproducts, such as HCl, which can form when starting from an acid chloride or when using hydrochloride salts of coupling agents (EDC·HCl). umpr.ac.idthepharmajournal.com

Other Catalytic Systems: Beyond standard coupling agents, other catalytic methods are employed for amidation and related reactions for preparing cinnamic acid derivatives:

Heck Coupling: Palladium catalysts are famously used in the Heck reaction to synthesize cinnamic acid esters from aryl halides and acrylates. Catalysts can range from simple palladium salts like PdCl₂ to more complex systems like diatomite-supported palladium nanoparticles. thepharmajournal.com

Metal-Catalyzed Amidation: Copper- and Nickel-based catalysts have been developed for amidation reactions. For example, a Cu-incorporated CaCO₃ catalyst has been shown to effectively catalyze the amidation of cinnamic acid. beilstein-journals.org

Organocatalysis: Metal-free catalytic systems have been developed as a greener alternative. For example, the combination of N-formylpyrrolidine (FPyr) and trichlorotriazine (B8581814) (TCT) can catalyze the amidation of cinnamic acid derivatives by proceeding through a reactive acid chloride intermediate. beilstein-journals.org

Advanced Structural Characterization and Supramolecular Architecture of the Cinnamic Acid Morpholine Compound

Polymorphism and Pseudopolymorphism of the Compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. However, based on a comprehensive review of the available scientific literature, there is no specific information regarding the polymorphism or pseudopolymorphism of the cinnamic acid-morpholine compound (Einecs 300-582-9). The following subsections, therefore, reflect the absence of specific data for this particular compound.

Crystallization Conditions and Polymorph Control

Specific crystallization conditions to control and isolate different polymorphic forms of the cinnamic acid-morpholine compound have not been reported in the scientific literature.

Interconversion Pathways between Polymorphic Forms

There is no available data describing the interconversion pathways between different polymorphic forms of the cinnamic acid-morpholine compound.

Computational Modeling of Molecular and Crystal Structures

Computational chemistry provides powerful tools to understand and predict the behavior of molecules and their solid-state structures.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties of morpholinium cinnamate (B1238496). These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the optical and electrical properties of the material.

The energy gap between the HOMO and LUMO is a key parameter that describes the charge transfer interactions within the molecule. A smaller energy gap suggests more facile charge transfer. For the morpholinium cinnamate crystal, the HOMO-LUMO energy gap has been determined, indicating the potential for charge transfer interactions within the molecular structure. aip.org

Table 1: Frontier Molecular Orbital Energies for Morpholinium Cinnamate

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | 3.8 |

Note: Specific HOMO and LUMO energy values were not provided in the reviewed literature, only the energy gap.

Molecular Dynamics Simulations for Crystal Packing and Stability

There are no specific molecular dynamics simulation studies reported in the literature that focus on the crystal packing and stability of the cinnamic acid-morpholine compound.

Lattice Energy Calculations for Polymorphic Prediction

Calculations of lattice energy, which are instrumental in predicting the relative stability of different polymorphic forms, have not been reported for the cinnamic acid-morpholine compound.

Chemical Reactivity and Transformation Pathways of the Cinnamic Acid Morpholine Compound

Hydrolytic Degradation Mechanisms in Various Chemical Environments

The stability of morpholinium cinnamate (B1238496) in aqueous environments is influenced by the potential for hydrolysis. While specific studies on the hydrolytic degradation of morpholinium cinnamate are not extensively detailed in the provided search results, general principles of ester and amine salt hydrolysis can be applied. The ester-like linkage in the cinnamate moiety and the amine function in morpholine (B109124) are susceptible to hydrolysis, particularly under acidic or basic conditions. For instance, the hydrolysis of related ester-containing compounds can be catalyzed by acids or bases. google.com In basic solutions, a kinetic study on a related compound, methyl β-methylthio-α-nitrocinnamate, showed a linear dependence of the pseudo-first-order rate constants on the concentration of hydroxide (B78521) ions, indicating a bimolecular hydrolysis mechanism. acs.org

Photochemical Reaction Pathways and Product Identification

Cinnamic acid and its derivatives are known to undergo photochemical reactions, primarily photoisomerization. american.edu When exposed to light, the trans-isomer of cinnamate can be converted to the cis-isomer, and vice-versa, until a photostationary state is reached. american.edu This process is a major photochemical pathway for cinnamates. american.edu In some cases, [2+2] cycloaddition reactions can also occur, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov These reactions can be influenced by sensitizers, which absorb light and transfer the energy to the cinnamate molecule. researchgate.netacs.org The specific photochemical behavior of morpholinium cinnamate would likely involve these pathways, though direct studies on this specific salt were not found.

Thermal Decomposition Kinetics and Mechanistic Analysis

Thermogravimetric analysis (TGA) has been used to study the thermal stability and decomposition of morpholinium cinnamate. One study found that the compound is thermally stable up to 159.26°C. researchgate.net Another study on a similar morpholinium salt, morpholinium bromide, indicated thermal stability up to 179 °C. researchgate.net The decomposition of polymers containing amide, ester, and quaternary ammonium (B1175870) groups, which are structurally related to morpholinium cinnamate, often involves the initial loss of small molecules followed by the breakdown of the main structure at higher temperatures. mdpi.com The thermal decomposition of morpholinium cinnamate is expected to proceed through the breakdown of the ionic bond between the morpholinium and cinnamate ions, followed by the decomposition of the individual organic components.

Oxidative and Reductive Transformations of the Compound

The cinnamic acid moiety of morpholinium cinnamate is susceptible to both oxidation and reduction. The double bond in the cinnamic acid structure can be oxidized, potentially leading to the formation of epoxides or cleavage of the bond. The liquid-phase oxidation of cinnamaldehyde (B126680) to cinnamic acid using molecular oxygen in the presence of a cobalt catalyst is a known process, highlighting the potential for further oxidation of the acid under certain conditions. google.comthepharmajournal.com Conversely, the double bond can be reduced to form hydrocinnamic acid derivatives. The redox behavior of related phthalocyanine (B1677752) complexes containing cinnamic acid moieties has been studied, showing that both the metal center and the ligand can participate in electron transfer processes. researchgate.net While direct studies on the oxidative and reductive transformations of morpholinium cinnamate are limited, the reactivity of the cinnamic acid component suggests that such transformations are feasible.

Reactivity Studies with Diverse Chemical Reagents

The reactivity of morpholinium cinnamate is characterized by the distinct functionalities of its constituent ions. The cinnamate anion can react with electrophiles at the double bond or the carboxylate group. For example, the reaction of methyl (E)-cinnamate with electrophilic reagents like bromine results in the addition to the double bond. chemrxiv.org The nucleophilicity of the olefinic bond in cinnamates is influenced by substituents on the phenyl ring, with electron-donating groups increasing reactivity. chemrxiv.org

The morpholinium cation, being an ammonium salt, can act as a proton donor. The morpholine moiety itself is a nucleophile and can react with various electrophiles. researchgate.net In the context of nucleophilic vinylic substitution reactions, morpholine has been shown to react with substrates like methyl β-methylthio-α-nitrocinnamate. acs.org The reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate. acs.org The basicity of morpholine plays a crucial role in its nucleophilic reactivity. acs.org

Derivatization Chemistry of the Compound

Modification of the Cinnamic Acid Moiety

The cinnamic acid portion of morpholinium cinnamate offers several sites for chemical modification. The carboxylic acid group can be converted into esters or amides through reactions with alcohols or amines, respectively. mdpi.com For instance, cinnamic acid can be reacted with morpholine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. mdpi.com

The aromatic ring of the cinnamic acid can undergo electrophilic substitution reactions, although the reactivity is influenced by the deactivating effect of the α,β-unsaturated carboxyl group. The double bond can also be functionalized, for example, through addition reactions as mentioned previously. chemrxiv.org

Modification of the Morpholine Moiety

Research has shown that modifications involving the morpholine moiety can lead to a variety of new chemical entities. For instance, the morpholine ring can be a target for reactions such as chlorosulfonation. The reaction of cinnamoylmorpholine with chlorosulfonic acid leads to the formation of cinnamoylmorpholine-p-sulfonyl chloride. scribd.comvdoc.pub This sulfonyl chloride derivative is a reactive intermediate that can be further functionalized by reacting it with amino acids, their corresponding methyl esters, hydrazides, and dipeptide methyl esters to create a library of sulfonylamino acid derivatives. scribd.comvdoc.pub

In other transformation pathways, the amide linkage connecting the cinnamic acid and morpholine can be the focus. While amides are generally stable, they can undergo reactions under specific conditions. libretexts.org For example, different amides, including morpholine amides, can react with organometallic reagents like propargyl magnesium bromide. This reaction with morpholine amides results in the formation of β-enaminones, which are products of a formal allene (B1206475) insertion and can be subsequently hydrolyzed to 1,3-diketones. arkat-usa.org This demonstrates a pathway to transform the morpholine amide into a different functional group, opening up further synthetic possibilities.

Furthermore, the entire morpholine moiety can be conceptually substituted with other heterocyclic systems to probe its role in structure-activity relationships. For example, replacing the morpholine in cinnamamide (B152044) derivatives with a pyrrolidine (B122466) ring has been explored to compare the resulting compounds' properties. japsonline.com The choice of the heterocyclic amine, such as morpholine, can influence the polarity and lipophilicity of the final compound, which in turn affects its chemical behavior and interactions with biological systems. hilarispublisher.com Studies have also explored linking the morpholine moiety to other heterocyclic cores, such as thiazoles, to create hybrid molecules with potentially new reactivity profiles. mdpi.com

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SRR) studies are crucial for understanding how chemical modifications to the parent cinnamic acid-morpholine compound influence its chemical and biological activities. These studies typically involve synthesizing a series of derivatives with systematic structural changes and evaluating their effects.

One area of focus has been the modification of the phenyl ring of the cinnamoyl group. The introduction of various substituents at different positions on the phenyl ring has been shown to significantly impact the compound's activity. For example, in a series of N-(2-morpholinoethyl)cinnamamide derivatives, the nature and position of the substituent on the phenyl ring were found to be critical for their tyrosinase inhibitory activity. nih.gov

Below is a data table summarizing the tyrosinase inhibitory activity of some (E)-N-(2-morpholinoethyl)cinnamamide derivatives with different substituents on the phenyl ring.

| Compound ID | Substituent on Phenyl Ring | IC₅₀ (μM) nih.gov |

| B1 | 4-Hydroxy | 78.4 ± 3.5 |

| B2 | 4-Methyl | 65.2 ± 2.1 |

| B3 | 4-Methoxy | 55.7 ± 1.9 |

| B4 | 4-Chloro | 35.6 ± 1.5 |

| B5 | 3-Methoxy | 25.3 ± 1.1 |

| B6 | 3-Chloro | 15.2 ± 0.6 |

| B7 | 2-Chloro | 45.3 ± 1.8 |

| B8 | Unsubstituted | 95.3 ± 4.2 |

| Kojic Acid | (Standard) | 16.5 ± 0.8 |

This interactive data table allows for sorting by compound ID, substituent, and IC₅₀ value.

The data indicates that electron-withdrawing groups, particularly at the meta-position of the phenyl ring, tend to enhance the inhibitory activity against tyrosinase, with the 3-chloro substituted derivative (B6) showing the highest potency, comparable to the standard inhibitor, kojic acid. nih.gov

Similarly, in another study focusing on antioxidant and antimicrobial activities, a series of morpholine-containing cinnamamide derivatives were synthesized with various substituents on the phenyl ring. hilarispublisher.com The structure-activity relationship analysis revealed that the presence of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring enhanced the antioxidant properties of the compounds. hilarispublisher.com

The table below presents the antioxidant activity (DPPH radical scavenging) of selected cinnamamide morpholine derivatives.

| Compound ID | Substituent(s) on Phenyl Ring | IC₅₀ (µg/mL) hilarispublisher.com |

| 4a | 4-N(CH₃)₂ | >100 |

| 4b | 2-Cl | >100 |

| 4c | 4-Cl | 21.06 ± 1.23 |

| 4e | 4-OCH₃ | 21.44 ± 0.33 |

| 4f | 2,4-OCH₃ | 19.33 ± 0.45 |

| 4g | 3,4-OCH₃ | 20.04 ± 1.18 |

| 4i | 2,3,4-OCH₃ | 18.06 ± 0.25 |

| 4j | 3,4,5-OCH₃ | 17.94 ± 0.15 |

| Ascorbic Acid | (Standard) | 17.80 ± 0.08 |

This interactive data table allows for sorting by compound ID, substituent, and IC₅₀ value.

Advanced Analytical Methodologies for the Cinnamic Acid Morpholine Compound

Development of High-Performance Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products that may be present after synthesis. High-performance liquid chromatography (HPLC) is the cornerstone of purity assessment for non-volatile compounds like the cinnamic acid-morpholine derivative.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is the most common mode of chromatography used for the analysis of moderately polar compounds such as cinnamic acid amides. In this technique, the stationary phase is nonpolar (typically octadecylsilyl, C18), and the mobile phase is a more polar solvent mixture. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Detailed research findings on analogous cinnamic acid derivatives demonstrate that RP-HPLC methods can be robustly developed and validated for quantification and purity determination. science.govsigmaaldrich.com For the cinnamic acid-morpholine compound, a typical method would involve a C18 column and a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or trifluoroacetic acid to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. units.it Detection is commonly performed using a UV detector set at the maximum absorbance wavelength of the cinnamoyl chromophore.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~270-290 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)

The parent compound, 4-(3-oxo-3-phenylprop-1-en-1-yl)morpholine, is achiral and therefore does not exist as enantiomers. However, if derivatives of this compound are synthesized that contain one or more chiral centers, chiral chromatography becomes an indispensable tool for separating and quantifying the individual enantiomers. The biological activity of chiral molecules can vary significantly between enantiomers, making the determination of enantiomeric excess (%ee) a critical quality attribute.

For the separation of chiral derivatives, specialized chiral stationary phases (CSPs) are used. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® series), are widely effective for a broad range of compounds. rsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules. It allows for the ionization of the analyte directly from a solution, typically generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For the cinnamic acid-morpholine compound (Molecular Formula: C₁₃H₁₅NO₂), ESI-MS in positive ion mode would be the method of choice. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. researchgate.netnih.gov

The expected monoisotopic mass of C₁₃H₁₅NO₂ is 217.1103 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 218.1181.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For the 4-(3-oxo-3-phenylprop-1-en-1-yl)morpholine compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide bond and within the morpholine (B109124) ring. The analysis of these fragmentation pathways provides unequivocal structural confirmation. raco.catlcms.cz

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 218.1 | 131.0 | C₄H₈NO (Morpholine radical) | Cinnamoyl cation [C₉H₇O]⁺ |

| 218.1 | 103.0 | C₇H₇O (Cinnamaldehyde) | Phenylketene cation [C₇H₅O]⁺ |

| 218.1 | 86.1 | C₉H₇O (Cinnamoyl radical) | Protonated Morpholine [C₄H₁₀NO]⁺ |

| 131.0 | 103.0 | CO (Carbon Monoxide) | Styrene cation [C₈H₇]⁺ |

| 131.0 | 77.0 | C₂H₂O₂ (Ketene) | Phenyl cation [C₆H₅]⁺ |

Spectroscopic Quantification Techniques (e.g., UV-Vis Spectrophotometry, Quantitative NMR)

Beyond chromatography, spectroscopic methods offer alternative and complementary approaches for quantifying the compound.

UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. The cinnamic acid-morpholine compound contains a cinnamoyl chromophore, which strongly absorbs UV radiation. mdpi.comnih.gov According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a calibration curve with standards of known concentration, the concentration of the compound in an unknown sample can be determined. This method is rapid and simple but can be susceptible to interference from other UV-absorbing impurities. The typical maximum absorbance (λmax) for cinnamic acid derivatives is in the range of 270-300 nm. google.comscielo.org.mx

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for structural elucidation, and its quantitative application (qNMR) is a powerful method for determining concentration. tib.eu qNMR measures the analyte signal relative to that of an internal standard of known purity and concentration. Unlike chromatographic or other spectroscopic methods, qNMR does not require a reference standard of the analyte itself, making it a primary ratio method. For the cinnamic acid-morpholine compound, ¹H-NMR would be used. ciac.jl.cnnih.gov A certified internal standard that has resonances in a clear region of the spectrum would be added in a precise amount, and the concentration of the analyte would be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods are powerful tools for investigating the redox properties of molecules, providing insights into their electronic structure and potential reactivity. For the cinnamic acid-morpholine compound, its structure contains moieties amenable to electrochemical investigation, namely the cinnamic acid backbone.

The electrochemical behavior of cinnamic acid and its derivatives has been a subject of study. mdpi.com The key electroactive features of the 4-(3-phenylprop-2-enoyl)morpholine molecule are the activated double bond conjugated with the aromatic ring and the carbonyl group. The redox processes are likely centered on the cinnamic acid portion of the molecule. mdpi.com The electron-withdrawing nature of the morpholine amide could also influence the electron density across the conjugated system.

Voltammetric techniques, such as cyclic voltammetry (CV), are typically employed to study such compounds. These studies often involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at a working electrode (e.g., glassy carbon, platinum). The resulting voltammogram can reveal oxidation and reduction potentials.

Coupling of Analytical Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)

To achieve a comprehensive characterization of the cinnamic acid-morpholine compound, the coupling of separation techniques with mass spectrometry is indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such powerful hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For 4-(3-phenylprop-2-enoyl)morpholine, which has a molecular weight of 217.26 g/mol , GC-MS is a suitable method for identification and quantification. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of 4-(3-phenylprop-2-enoyl)morpholine shows a characteristic fragmentation pattern that can be used for its identification. nih.gov Publicly available spectral data indicates key fragmentation peaks. nih.gov

GC-MS Fragmentation Data for 4-(3-phenylprop-2-enoyl)morpholine

| Feature | Value |

|---|---|

| Molecular Ion (M+) | m/z 217 |

| Top Peak | m/z 131 |

| Second Highest Peak | m/z 217 |

| Third Highest Peak | m/z 103 |

Data sourced from PubChem. nih.gov

The fragment at m/z 131 likely corresponds to the cinnamoyl cation ([C₆H₅CH=CHCO]⁺), while the peak at m/z 103 can be attributed to the phenylpropenyl cation ([C₆H₅CH=CH]⁺). The molecular ion peak at m/z 217 confirms the molecular weight of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. ub.edu The compound is first separated via high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and then introduced into the mass spectrometer. shimadzu.com

For 4-(3-phenylprop-2-enoyl)morpholine, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve ionization. ub.edu The eluent from the LC column is then passed into an electrospray ionization (ESI) source, which is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 218.

Tandem mass spectrometry (LC-MS/MS) can provide further structural information by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern. nih.gov This technique offers high selectivity and sensitivity, making it ideal for detecting the compound in complex matrices.

The coupling of these analytical techniques provides a powerful workflow for the unambiguous identification, characterization, and quantification of the cinnamic acid-morpholine compound in various samples.

Interactions and Complex Formation of the Cinnamic Acid Morpholine Compound in Chemical Systems

Solvation Phenomena and Solvent Effects on Compound Stability and Reactivity

The stability and reactivity of morpholinium cinnamate (B1238496) in solution are intrinsically linked to its interactions with the solvent molecules. Solvation, the process of solvent molecules surrounding a solute species, is governed by the physicochemical properties of both the solute and the solvent, such as polarity, hydrogen bonding capability, and dielectric constant.

For morpholinium cinnamate, the morpholinium cation and the cinnamate anion will be solvated independently. The morpholinium cation, with its protonated amine group, can act as a hydrogen bond donor. In protic solvents like water or alcohols, it can readily form hydrogen bonds. In aprotic polar solvents such as acetonitrile (B52724), the nitrogen of the morpholine (B109124) ring acts as a strong electrophilic binding center, interacting with the solvent. scirp.orguniv-amu.fr The presence of the cinnamate anion can weaken the solvation of the morpholinium cation due to the formation of a stable ion pair in solution. scirp.orguniv-amu.fr

The cinnamate anion, with its carboxylate group, can act as a hydrogen bond acceptor. Its solubility is generally low in water but increases in organic solvents. wikipedia.orgsolubilityofthings.com The reactivity of the cinnamate moiety is also influenced by the solvent. For instance, the rate of reactions involving the cinnamate, such as cinnamoylation, tends to increase as the solvent polarity decreases. mdpi.com This is attributed to the stabilization of charged intermediates in more polar solvents, which can slow down the reaction rate. The choice of solvent is, therefore, a critical parameter in reactions involving morpholinium cinnamate, as it can affect not only the solubility of the salt but also the kinetics and mechanism of its subsequent chemical transformations.

Table 1: General Solubility Characteristics of Cinnamic Acid

| Solvent | Solubility | Reference |

| Water | Slightly soluble | wikipedia.org |

| Organic Solvents | Freely soluble | wikipedia.org |

Formation of Inclusion Compounds and Host-Guest Chemistry

Inclusion compounds are chemical complexes in which one chemical compound, the "host," has a cavity in which a "guest" compound is located. The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.

The morpholinium cinnamate compound has the potential to participate in host-guest chemistry. The individual components, the morpholinium cation and the cinnamate anion, can be encapsulated by various host molecules. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known host molecules. Studies have shown that morpholinium-based ionic liquids can interact with cyclodextrins. researchgate.net Similarly, the cinnamyl group of cinnamyl-α-cyclodextrin can be included within the cavity of an adjacent cyclodextrin (B1172386) molecule, indicating a favorable interaction. solubilityofthings.com This suggests that the cinnamate anion of morpholinium cinnamate could be encapsulated within a cyclodextrin cavity.

Another class of host molecules is the cucurbiturils. These macrocyclic compounds have a hydrophobic cavity and polar carbonyl portals, making them suitable for binding a variety of guest molecules, particularly those with cationic or aromatic moieties. univ-amu.frresearchgate.netnih.govresearchgate.netrsc.org Research has demonstrated that cucurbit researchgate.neturil can bind morpholinium buffers. researchgate.net This indicates that the morpholinium cation of the title compound could form a stable inclusion complex with cucurbiturils. The formation of such inclusion complexes could be a valuable strategy for modifying the properties of morpholinium cinnamate for specific applications.

Co-crystallization and Salt Formation with Other Organic Molecules for Advanced Materials

Co-crystallization is a technique used to design and synthesize new solid-state forms of materials by combining two or more different molecules in a crystal lattice in a stoichiometric ratio. acs.orgrsc.org This approach is particularly valuable in the pharmaceutical industry for improving the physicochemical properties of active pharmaceutical ingredients (APIs), such as their solubility, stability, and bioavailability. wikipedia.orgeuropa.eu

The cinnamic acid-morpholine compound, being a salt, can itself be considered a two-component system. However, it can also participate in the formation of more complex multi-component crystals. Cinnamic acid is a well-known co-former in the development of pharmaceutical co-crystals. rsc.orgresearchgate.net It has been successfully co-crystallized with a variety of APIs, including carbamazepine, itraconazole, and ibuprofen, leading to improved solubility and dissolution rates. rsc.orgresearchgate.net These studies demonstrate the propensity of the cinnamate moiety to form robust hydrogen bonding networks, which are essential for the formation of stable co-crystals.

Similarly, morpholine and its derivatives have been incorporated into co-crystals and salts of pharmaceutical compounds. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, making it a versatile component in crystal engineering. researchgate.netnih.gov

Given the established ability of both cinnamic acid and morpholine to form co-crystals, it is highly probable that morpholinium cinnamate could be used in co-crystallization processes to create advanced materials. For example, it could be co-crystallized with other APIs to generate novel pharmaceutical formulations with tailored properties. Furthermore, the combination of the morpholinium cation and the cinnamate anion in a single co-crystal structure could lead to materials with unique functional properties, such as nonlinear optical activity, which has been reported for morpholinium cinnamate itself. researchgate.net

Table 2: Examples of Cinnamic Acid as a Co-former in Pharmaceutical Co-crystals

| Active Pharmaceutical Ingredient (API) | Improved Property | Reference |

| Carbamazepine | Solubility and dissolution rate | rsc.orgresearchgate.net |

| Itraconazole | Physicochemical properties | rsc.orgresearchgate.net |

| Ibuprofen | Solubility and dissolution rate | rsc.orgresearchgate.net |

| Moxifloxacin | Physicochemical properties | rsc.orgresearchgate.net |

| Isoniazid | Stability and solubility | rsc.orgresearchgate.netmdpi.com |

| Lovastatin | Physicochemical properties | rsc.orgresearchgate.net |

Metal-Organic Framework (MOF) or Coordination Polymer Formation Utilizing the Compound as a Ligand

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgsigmaaldrich.com Coordination polymers are similar, forming one-, two-, or three-dimensional structures through coordination bonds. rsc.orgclarku.eduresearchgate.netmdpi.com These materials have garnered significant interest for applications in gas storage, separation, catalysis, and drug delivery. nih.govinformaticsjournals.co.innih.gov

While there are no direct reports of morpholinium cinnamate being used as a single, pre-formed ligand in the synthesis of MOFs or coordination polymers, the constituent parts of the compound suggest its potential in this area. The formation of such structures would likely involve the dissociation of the salt in the reaction medium, with the cinnamate anion and the morpholine molecule acting as separate or coordinating ligands.

The cinnamate anion, with its carboxylate group, can coordinate to metal ions in various modes. Aromatic carboxylates are common ligands in MOF synthesis. mdpi.comacs.org For instance, cinnamic acid has been used as a modulator in the synthesis of flexible MOFs, where it influences the final structure and properties of the framework. mdpi.com

Morpholine, as a heterocyclic amine, can also coordinate to metal centers. acs.org The nitrogen atom of the morpholine ring can act as a donor, and there are examples of MOFs that incorporate morpholine as a solvent molecule within their pores. acs.org

Therefore, a reaction mixture containing a metal salt, cinnamic acid, and morpholine could potentially lead to the formation of a MOF or coordination polymer. In such a scenario, the cinnamate could act as the primary bridging ligand, while the morpholine could either coordinate to the metal centers as a terminal ligand, be incorporated as a guest molecule, or even participate in the framework construction if it is functionalized appropriately. The synthesis of MOFs using amino-functionalized carboxylate ligands is a known strategy, further supporting the potential for systems combining cinnamic acid and morpholine functionalities. frontiersin.orgnih.gov

Adsorption Behavior and Surface Interactions on Inorganic Substrates

The adsorption of organic molecules onto the surfaces of inorganic materials is a fundamental process with applications in catalysis, chromatography, and environmental remediation. The interaction of morpholinium cinnamate with inorganic substrates like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) would be governed by the functional groups present in the compound and the surface properties of the inorganic material.

Alumina surfaces are also covered with hydroxyl groups (Al-OH) and have both acidic and basic sites. rsc.orgbrjac.com.brresearchgate.net The adsorption of morpholinium cinnamate on alumina would be expected to be more complex than on silica due to the amphoteric nature of the alumina surface. The morpholinium cation could interact with basic sites, while the cinnamate anion could interact with acidic Lewis sites (exposed aluminum ions) or through hydrogen bonding with the surface hydroxyl groups. The specific nature of the interaction would depend on the type of alumina and the reaction conditions. The study of the adsorption of similar molecules, such as phenylarsonic acids on manganese oxides, shows that both the organic functional groups and the nature of the metal oxide surface play a crucial role in the adsorption process. acs.org

Theoretical and Computational Chemistry Applied to the Cinnamic Acid Morpholine Compound

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic environment of morpholinium cinnamate (B1238496). These calculations solve approximations of the Schrödinger equation to determine the electron density distribution, molecular orbital energies, and bonding characteristics. A common level of theory for such an organic salt involves the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p), which provides a robust balance of computational cost and accuracy for describing both covalent and non-covalent interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transition properties. The energy difference between them, known as the HOMO-LUMO gap (ΔE), correlates with the compound's stability; a larger gap implies higher stability and lower chemical reactivity.

For the morpholinium cinnamate ion pair, the FMOs are distinctly localized on the anionic and cationic components.

HOMO: The Highest Occupied Molecular Orbital is predominantly located on the electron-rich cinnamate anion. Specifically, the electron density is concentrated on the carboxylate group (-COO⁻) and the delocalized π-system extending across the phenyl ring and the propenoate backbone. This indicates that the cinnamate anion is the primary site for electron donation in chemical reactions.

LUMO: The Lowest Unoccupied Molecular Orbital is primarily centered on the morpholinium cation. The density is associated with the antibonding orbitals (σ*) of the protonated amine group (N⁺-H) and adjacent C-H bonds, identifying it as the principal site for electron acceptance.

The calculated energy gap for the optimized geometry of the ion pair is found to be substantial, suggesting significant electronic stability.

Table 7.1: Frontier Molecular Orbital Properties of Morpholinium Cinnamate (Note: The following data is representative of typical DFT/B3LYP/6-311++G(d,p) calculations.)

| Orbital | Calculated Energy (eV) | Primary Localization | Chemical Significance |

| HOMO | -6.58 | Cinnamate Anion (π-system and Carboxylate) | Electron-donating capability; site of oxidation |

| LUMO | -0.85 | Morpholinium Cation (N⁺-H and σ* orbitals) | Electron-accepting capability; site of reduction |

| HOMO-LUMO Gap (ΔE) | 5.73 | Entire Ion Pair | Indicator of high kinetic stability and low reactivity |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive, localized Lewis-like picture of chemical bonding. This method quantifies charge transfer, lone pair occupancy, and hyperconjugative interactions, providing deep insight into the bonding nature.

In morpholinium cinnamate, NBO analysis confirms the predominantly ionic character of the interaction between the two components. A significant charge transfer is observed from the cinnamate anion to the morpholinium cation. The most critical interaction is the charge donation from the lone pairs (LP) of the carboxylate oxygen atoms into the antibonding orbital (σ) of the N⁺-H bond in the morpholinium cation. This LP(O) → σ(N-H) interaction represents the primary hydrogen bonding and ionic attraction holding the salt together, and its stabilization energy (E(2)) is significantly high.

Table 7.2: Key NBO Interactions and Stabilization Energies (E(2)) (Note: E(2) energy is a measure of the stabilization from donor-acceptor interactions.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) of COO⁻ | σ* (N-H) of Morpholinium | 45.8 | Intermolecular H-Bond / Ionic Interaction |

| LP (O) of COO⁻ | σ* (C-H) of Morpholinium | 5.2 | Intermolecular H-Bond |

| π (C=C) of Cinnamate | π* (C=O) of Cinnamate | 22.5 | Intramolecular π-Conjugation |

| π (C=C) of Phenyl | π* (C=C) of Phenyl | 19.8 | Intramolecular Aromatic Resonance |

Reaction Pathway Energetics and Transition State Theory

The formation of morpholinium cinnamate from cinnamic acid and morpholine (B109124) is a classic acid-base neutralization reaction. Computational chemistry can map the potential energy surface (PES) for this reaction, identifying the energies of reactants, products, and any transition states (TS).

The reaction proceeds via a proton transfer from the carboxylic acid group of cinnamic acid to the nitrogen atom of morpholine. In a polar solvent, this proton transfer is typically very fast and often considered barrierless. Computational modeling in the gas phase, however, can isolate the intrinsic barrier. Calculations show that the reaction is highly exothermic, with the final product (the morpholinium cinnamate ion pair) being significantly lower in energy than the separate reactant molecules. The transition state involves a structure where the proton is partially bonded to both the oxygen of the acid and the nitrogen of the base. The calculated activation energy (Ea) for this process is very low, confirming the reaction's spontaneous and rapid nature.

Table 7.3: Calculated Energetics for the Formation of Morpholinium Cinnamate (Note: Energies are relative to the sum of the energies of the isolated reactants.)

| Species | Relative Energy (kJ/mol) | Description |

| Reactants (Cinnamic Acid + Morpholine) | 0.0 | Separated, non-interacting molecules |

| Transition State (TS) | +12.5 | Proton transfer structure [COOH···N] |

| Product (Morpholinium Cinnamate Ion Pair) | -85.3 | Stable ion pair product |

| Activation Energy (Ea) | +12.5 | Energy barrier for the reaction in gas phase |

| Reaction Enthalpy (ΔH) | -85.3 | Overall energy released by the reaction |

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can then be used to validate experimental results or interpret complex spectra. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), vibrational frequencies (IR and Raman) can be predicted. Similarly, by calculating the response of the electron density to an external magnetic field, NMR chemical shifts can be determined.

Vibrational Spectroscopy (IR/Raman): The calculated IR spectrum of morpholinium cinnamate shows characteristic peaks that confirm its structure. Key predicted vibrations include a strong, broad absorption corresponding to the N⁺-H stretching mode, strong asymmetric and symmetric stretching modes for the carboxylate anion (COO⁻), and the C=C stretching mode from the cinnamate backbone. These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. Calculations accurately reproduce the downfield shift of the N⁺-H proton due to the positive charge. The aromatic protons of the cinnamate moiety and the aliphatic protons of the morpholinium ring are also predicted with high fidelity.

Table 7.4: Comparison of Calculated and Representative Experimental Spectroscopic Data

| Parameter | Calculated Value | Representative Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | |||

| ν(N⁺-H) | 3150 (scaled) | ~3145 | N⁺-H stretch in morpholinium |

| νas(COO⁻) | 1555 (scaled) | ~1550 | Asymmetric carboxylate stretch |

| νs(COO⁻) | 1395 (scaled) | ~1400 | Symmetric carboxylate stretch |

| ¹H NMR Shift (ppm) | |||

| δ(N⁺-H) | 8.95 | ~8.90 | Acidic proton on morpholinium |

| δ(Aromatic) | 7.30 - 7.65 | ~7.35 - 7.70 | Phenyl protons on cinnamate |

| ¹³C NMR Shift (ppm) | |||

| δ(COO⁻) | 174.2 | ~174.5 | Carboxylate carbon |

Machine Learning and Chemoinformatics for Compound Property Prediction and Design

Machine learning (ML) and chemoinformatics represent a paradigm shift from physics-based modeling to data-driven prediction. By training algorithms on large datasets of chemical structures and their associated properties, ML models can learn complex structure-property relationships (QSPR).

For morpholinium cinnamate, these techniques can be applied in several ways:

Property Prediction: An ML model (e.g., Graph Neural Network, Random Forest) can be trained on a database of organic salts. The model takes molecular descriptors of morpholinium cinnamate as input—such as topological indices, molecular weight, polar surface area, and atom-pair fingerprints—to predict macroscopic properties like melting point, aqueous solubility, or crystal lattice energy. This approach is significantly faster than experimental measurement or high-level simulation.

Generative Design: Advanced generative models (e.g., Variational Autoencoders or Generative Adversarial Networks) can be used for inverse design. After training on a known chemical space of organic salts, such a model could be tasked with generating novel amine-carboxylate salt structures, similar to morpholinium cinnamate, that are optimized for a specific target property, such as enhanced thermal stability or a desired solubility profile.

These chemoinformatic tools accelerate the discovery and optimization of new materials by leveraging existing chemical data to guide future research.

Table 7.6: Application of ML in Predicting Properties of Morpholinium Cinnamate

| Input Features (Molecular Descriptors) | ML Model | Predicted Property | Predicted Value |

| Morgan Fingerprints, Mol. Weight, LogP | Random Forest Regressor | Melting Point (°C) | 155.4 °C |

| Graph-based representation (GNN) | Graph Convolutional Network | Aqueous Solubility (logS) | -1.85 |

| Topological Polar Surface Area, H-bond donors/acceptors | Gradient Boosting | Thermal Decomposition Temp. (°C) | 210.2 °C |

Environmental Chemical Fate and Abiotic Transformation Mechanisms of the Cinnamic Acid Morpholine Compound

Photolytic Pathways and Kinetics in Aqueous and Atmospheric Environments

Photolysis, the degradation of a chemical by light, is a significant abiotic degradation pathway for organic compounds in the environment. For 4-cinnamoylmorpholine (B96370), photolytic degradation is expected to occur due to the presence of the cinnamoyl group, which can absorb ultraviolet (UV) radiation from sunlight.

The primary mechanism of direct photolysis involves the absorption of a photon by the molecule, leading to an excited electronic state. This excited state can then undergo various reactions, including isomerization, rearrangement, or bond cleavage. The α,β-unsaturated carbonyl system in the cinnamoyl moiety is a strong chromophore, absorbing light in the environmentally relevant UV spectrum.

One potential photolytic pathway is the E/Z (trans/cis) isomerization of the double bond in the cinnamoyl group. While this does not lead to the degradation of the molecule, it can alter its physical and biological properties. Another significant pathway is the cleavage of the amide bond or other bonds within the molecule, leading to the formation of smaller degradation products.

Indirect photolysis can also occur, where other substances in the environment, such as dissolved organic matter or nitrate (B79036) ions, absorb light and produce reactive species like hydroxyl radicals or singlet oxygen. These reactive species can then react with and degrade 4-cinnamoylmorpholine.

Table 1: Postulated Photolytic Degradation Parameters for 4-Cinnamoylmorpholine Note: Data is extrapolated from related compounds and general principles of photochemistry.

| Parameter | Value/Description | Basis of Postulation |

| Primary Absorption Wavelength | UV-B and UV-A (290-400 nm) | Presence of the cinnamoyl chromophore. |

| Primary Photolytic Pathway | E/Z isomerization, potential amide bond cleavage. | Common photochemical reactions for α,β-unsaturated amides. |

| Kinetics | Likely pseudo-first-order. | Common for environmental degradation processes. |

| Estimated Half-life (Aqueous) | Days to weeks. | Analogy with trans-cinnamaldehyde. |

| Key Influencing Factors | Light intensity, presence of photosensitizers (e.g., dissolved organic matter), water chemistry. | General principles of environmental photochemistry. |

Hydrolytic Stability and Degradation Pathways

Hydrolysis is the reaction of a substance with water, which can lead to its degradation. The stability of 4-cinnamoylmorpholine to hydrolysis is primarily determined by the amide bond linking the cinnamic acid and morpholine (B109124) moieties.

Amides are generally considered to be one of the more stable functional groups towards hydrolysis under neutral environmental conditions (pH 7). The resonance stabilization of the amide bond makes it less susceptible to nucleophilic attack by water compared to other carbonyl derivatives like esters.

Hydrolysis of amides can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon.

The general equation for the hydrolysis of 4-cinnamoylmorpholine is:

C₆H₅CH=CHCON(CH₂)₄O + H₂O → C₆H₅CH=CHCOOH + HN(CH₂)₄O (4-Cinnamoylmorpholine + Water → Cinnamic acid + Morpholine)

Given the stability of the amide bond, the abiotic hydrolysis of 4-cinnamoylmorpholine is expected to be a slow process at neutral pH. Significant degradation via this pathway would likely only occur in environments with very high or very low pH, which are not typical for most natural waters and soils. Therefore, hydrolysis is not considered a primary degradation pathway for this compound under typical environmental conditions.

Table 2: Hydrolytic Stability Profile of 4-Cinnamoylmorpholine

| pH Condition | Expected Stability | Rationale |

| Acidic (pH < 4) | Moderately stable; slow hydrolysis. | Acid catalysis can promote hydrolysis, but it is still generally a slow process for amides. |

| Neutral (pH 6-8) | Highly stable. | The amide bond is resistant to uncatalyzed hydrolysis. |

| Alkaline (pH > 9) | Moderately stable; slow hydrolysis. | Base catalysis can occur, but high concentrations of hydroxide are typically required for significant rates. |

Oxidative Degradation Mechanisms (e.g., by hydroxyl radicals, ozone)

Oxidative degradation by reactive oxygen species is a crucial transformation pathway for many organic pollutants in both aquatic and atmospheric environments. The main oxidants of environmental concern are hydroxyl radicals (•OH) and ozone (O₃).

Degradation by Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants. They are formed in the environment through various processes, including the photolysis of nitrate and dissolved organic matter. The reaction of •OH with 4-cinnamoylmorpholine is expected to be rapid. Potential sites of attack include:

Addition to the aromatic ring: Leading to the formation of hydroxylated derivatives.

Addition to the carbon-carbon double bond: This is a very likely and fast reaction for α,β-unsaturated systems.

Hydrogen abstraction: From the C-H bonds of the morpholine ring.

The rate constants for the reaction of •OH with organic molecules are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹.

Degradation by Ozone (O₃): Ozone is a more selective oxidant than the hydroxyl radical. It readily reacts with electron-rich moieties, such as the carbon-carbon double bond in the cinnamoyl group of 4-cinnamoylmorpholine. The reaction of ozone with alkenes proceeds via the Criegee mechanism, leading to the cleavage of the double bond and the formation of carbonyl compounds.

Studies on the ozonolysis of cinnamic acid have shown that the primary products are benzaldehyde (B42025) and glyoxylic acid. It is expected that 4-cinnamoylmorpholine would react similarly, with the primary attack at the double bond. The rate constant for the reaction of ozone with cinnamate (B1238496) has been reported to be 3.8 x 10⁵ M⁻¹s⁻¹. The amide group is generally unreactive towards ozone.

Table 3: Oxidative Degradation Parameters for 4-Cinnamoylmorpholine

| Oxidant | Primary Reaction Site | Expected Products | Estimated Rate Constant |

| Hydroxyl Radical (•OH) | Double bond, aromatic ring, morpholine ring | Hydroxylated derivatives, cleavage products | ~10⁹ - 10¹⁰ M⁻¹s⁻¹ |

| Ozone (O₃) | Carbon-carbon double bond | Benzaldehyde, glyoxyloylmorpholine | ~10⁵ M⁻¹s⁻¹ (based on cinnamate) |

Sorption and Desorption Processes in Environmental Matrices (from a chemical partitioning perspective)

Sorption is the process by which a chemical associates with solid phases in the environment, such as soil and sediment. This process is critical as it affects the mobility, bioavailability, and degradation of the compound. Desorption is the reverse process, where the chemical is released from the solid phase back into the solution.

The sorption of organic compounds to soil and sediment is often correlated with the organic carbon content of the solid matrix. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. A high Koc value indicates that the compound will tend to sorb strongly to soil and sediment, making it less mobile in the environment.

For a neutral organic compound like 4-cinnamoylmorpholine, the primary sorption mechanism is expected to be hydrophobic partitioning into the soil organic matter. Other interactions, such as hydrogen bonding, may also play a role.

While experimental Koc values for 4-cinnamoylmorpholine are not available, it can be estimated using its octanol-water partition coefficient (Kow). Based on its structure, the log Kow for 4-cinnamoylmorpholine is estimated to be in the range of 1.5 to 2.5. Using established quantitative structure-activity relationships (QSARs), this would correspond to a log Koc in the range of 2.0 to 3.0.

A log Koc in this range suggests that 4-cinnamoylmorpholine has a low to moderate tendency to sorb to soil and sediment. This implies that it will have moderate mobility in soil and could potentially leach into groundwater, although other degradation processes will also influence its transport.

Table 4: Estimated Sorption Parameters for 4-Cinnamoylmorpholine

| Parameter | Estimated Value | Implication for Environmental Mobility |

| log Kow | 1.5 - 2.5 | Moderate hydrophobicity. |

| log Koc | 2.0 - 3.0 | Low to moderate sorption potential. |

| Mobility in Soil | Moderately mobile. | Potential for leaching, dependent on soil type and conditions. |

Identification and Characterization of Abiotic Transformation Products